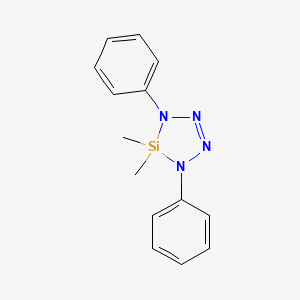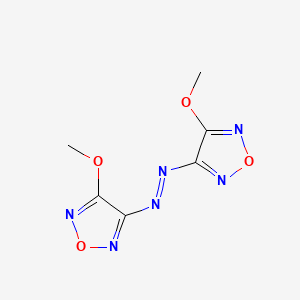
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-tri
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is a chemical compound that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with a hydroxyl group attached to it. The presence of a 2-chlorophenyl group and a 1H-1,2,4-triazol-1-yl group makes this compound unique and potentially useful in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) typically involves the following steps:
Formation of the Cyclohexanol Core: This can be achieved through the hydrogenation of phenol or the reduction of cyclohexanone.
Introduction of the 2-Chlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2-chlorobenzene.
Attachment of the 1H-1,2,4-Triazol-1-yl Group: This can be done through a nucleophilic substitution reaction using 1H-1,2,4-triazole.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in these reactions are chosen to ensure efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Cyclohexanone.
Reduction: Various cyclohexane derivatives.
Substitution: Halogenated cyclohexanols, other substituted cyclohexanols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: May have biological activity and be used in biochemical studies.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the 1H-1,2,4-triazol-1-yl group suggests potential interactions with metal ions or other coordination sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: The parent compound with a hydroxyl group attached to a cyclohexane ring.
2-Chlorophenylcyclohexanol: Similar structure but without the 1H-1,2,4-triazol-1-yl group.
1H-1,2,4-Triazol-1-ylcyclohexanol: Similar structure but without the 2-chlorophenyl group.
Uniqueness
Cyclohexanol, 1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl) is unique due to the combination of the 2-chlorophenyl and 1H-1,2,4-triazol-1-yl groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100199-35-7 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-(1,2,4-triazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H16ClN3O/c15-12-6-2-1-5-11(12)14(19)8-4-3-7-13(14)18-10-16-9-17-18/h1-2,5-6,9-10,13,19H,3-4,7-8H2 |
InChI-Schlüssel |
UMJUMYGXQXPTPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N2C=NC=N2)(C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


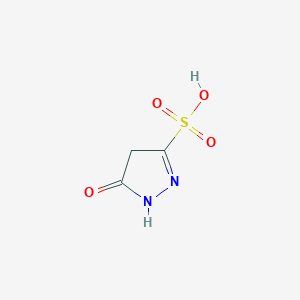

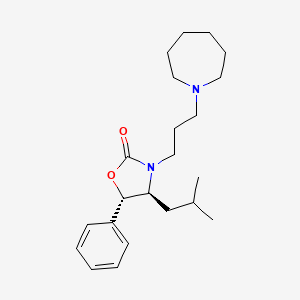
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
![1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide](/img/structure/B14334818.png)
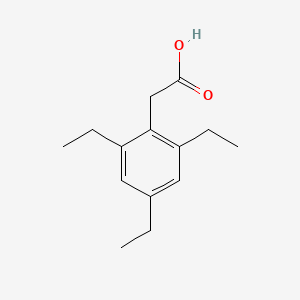
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)

![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
